3-(Benzyloxy)benzene-1-carboximidamide
Overview
Description
3-(Benzyloxy)benzene-1-carboximidamide is an organic compound with the molecular formula C14H14N2O. It is characterized by a benzene ring substituted with a benzyloxy group and a carboximidamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)benzene-1-carboximidamide typically involves the reaction of 3-(benzyloxy)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the conversion of the nitrile group to the carboximidamide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitrile hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Benzyloxy)benzene-1-carboximidamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The carboximidamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzyloxy group can interact with hydrophobic regions of proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxy)benzene-1-carboximidamide
- 3-(Ethoxy)benzene-1-carboximidamide
- 3-(Phenoxy)benzene-1-carboximidamide
Uniqueness
3-(Benzyloxy)benzene-1-carboximidamide is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
3-phenylmethoxybenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H3,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYDJDLVMMJKHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309289 | |
Record name | 3-(benzyloxy)benzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26130-55-2 | |
Record name | 3-(benzyloxy)benzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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